molecular formula C16H12ClNO2S B2721090 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 588677-30-9

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B2721090
M. Wt: 317.79
InChI Key: NGEOVOIQDHMTAO-UHFFFAOYSA-N
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Description

“8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It also has a chloro group at the 8th position, a carboxylic acid group at the 4th position, and a 5-ethylthiophen-2-yl group at the 2nd position.


Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” would be influenced by its molecular structure. It has a molecular weight of 317.79. Other properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of thiophene-quinoline derivatives has led to the development of new heterocyclic compounds with potential applications in various fields. Studies such as the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives highlight the versatility of thiophene-quinoline compounds in creating new chemical entities. These compounds are synthesized through various chemical reactions and have potential applications in medicinal chemistry and materials science (Awad, Abdel-rahman, & Bakhite, 1991).

Corrosion Inhibition Studies

Quinoxalines and quinoline derivatives have been evaluated for their efficiency as corrosion inhibitors. A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors for copper in nitric acid media showcases the relationship between molecular structure and inhibition efficiency. Such studies are crucial for the development of more effective and environmentally friendly corrosion inhibitors (Zarrouk et al., 2014).

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights the potential application of these compounds in the fabrication of organic-inorganic photodiodes. The study on films of quinoline derivatives deposited by thermal evaporation technique and their use in heterojunction diodes demonstrates the compounds' rectification behavior and photovoltaic properties under illumination conditions. This research suggests potential uses in photodiode applications and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the quinoline scaffold.

properties

IUPAC Name

8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEOVOIQDHMTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

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